molecular formula C19H21NO2 B5911519 3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

Cat. No. B5911519
M. Wt: 295.4 g/mol
InChI Key: RWVFITHZLQAXPP-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one, also known as DMABN, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The chemical structure of DMABN consists of a butenone backbone with a 3,4-dimethylphenylamino and a 4-methoxyphenyl group attached to it. In

Scientific Research Applications

3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases and oxidative stress-related disorders. 3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has also been investigated for its potential as a fluorescent probe for the detection of heavy metal ions in environmental samples.

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. 3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been shown to upregulate the expression of heme oxygenase-1, an enzyme that plays a crucial role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been shown to exhibit anti-inflammatory and antioxidant effects in various in vitro and in vivo models. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. 3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has also been shown to protect cells from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has several advantages for use in lab experiments. It is easy to synthesize, has high purity, and exhibits low toxicity. However, 3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has some limitations, such as its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.

Future Directions

For the scientific research of 3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one include the development of fluorescent probes, investigation of its therapeutic potential, and optimization of its synthesis method.

Synthesis Methods

The synthesis method of 3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves the reaction of 3,4-dimethylaniline with 4-methoxybenzaldehyde in the presence of a base catalyst and a solvent. The reaction proceeds through an imine intermediate, which is then reduced to form 3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one. This method has been optimized to achieve high yields and purity of 3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one.

properties

IUPAC Name

(E)-3-(3,4-dimethylanilino)-1-(4-methoxyphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-13-5-8-17(11-14(13)2)20-15(3)12-19(21)16-6-9-18(22-4)10-7-16/h5-12,20H,1-4H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVFITHZLQAXPP-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)OC)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-dimethylanilino)-1-(4-methoxyphenyl)but-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.